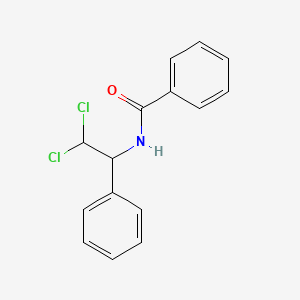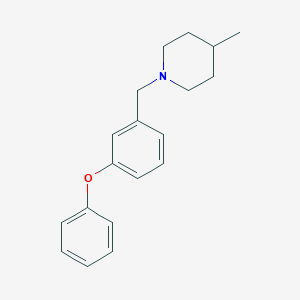![molecular formula C21H30N2O2 B5067364 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide, also known as CPP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a synthetic compound that belongs to the family of NMDA receptor antagonists.
作用機序
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to neuronal damage, which is why NMDA receptor antagonists like 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide have neuroprotective effects.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when overactivated. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied. However, one limitation is that it can be difficult to obtain and may be expensive.
将来の方向性
There are many potential future directions for research on 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide. One area of interest is the use of 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in the treatment of chronic pain. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the use of 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in the treatment of depression and anxiety disorders. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, research on the long-term effects of 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide on neuronal function and behavior is needed to fully understand its potential therapeutic properties.
合成法
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is synthesized by reacting 4-(1-piperidinylcarbonyl)benzaldehyde with cyclohexylmethylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then treated with 3-bromopropionyl chloride to obtain 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide.
科学的研究の応用
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by ischemia and excitotoxicity. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.
特性
IUPAC Name |
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(14-9-17-7-3-1-4-8-17)22-19-12-10-18(11-13-19)21(25)23-15-5-2-6-16-23/h10-13,17H,1-9,14-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNYRUDTUNVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-11-(2-thienyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5067282.png)


![3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5067297.png)

methyl]amine](/img/structure/B5067326.png)

![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5067335.png)
![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)